

# 2-(Methylthio)-5-nitropyrimidine physical and chemical properties

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## Compound of Interest

Compound Name: **2-(Methylthio)-5-nitropyrimidine**

Cat. No.: **B084697**

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## In-Depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(Methylthio)-5-nitropyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its key characteristics, outlines potential synthetic pathways, and details its reactivity and spectroscopic profile.

## Core Compound Identification and Properties

**2-(Methylthio)-5-nitropyrimidine** is a substituted pyrimidine ring system. The presence of the electron-withdrawing nitro group and the methylthio substituent significantly influences its chemical reactivity and potential biological activity.

Table 1: Compound Identifiers and Computed Properties

Property	Value	Source
CAS Number	14001-70-8	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	171.18 g/mol	<a href="#">[1]</a>
IUPAC Name	2-(Methylthio)-5-nitropyrimidine	<a href="#">[1]</a>
Canonical SMILES	CSC1=NC=C(C=N1)-- INVALID-LINK--[O-]	<a href="#">[2]</a>
InChIKey	APNBIRVIHOWZRZ- UHFFFAOYSA-N	<a href="#">[1]</a>
XLogP3-AA	0.9	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[1]</a>
Rotatable Bond Count	1	<a href="#">[1]</a>
Topological Polar Surface Area	96.9 Å <sup>2</sup>	<a href="#">[1]</a>

Table 2: Physical Properties

Property	Value	Source & Notes
Appearance	Pale yellow to brown solid (predicted for related compounds)	Based on data for 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.[3]
Melting Point	Not experimentally determined. A related compound, 2,4,6-Tris(methylthio)-5-nitropyrimidine, has a melting point of 177-178 °C.[4]	
Boiling Point	323.8°C at 760 mmHg (Predicted)	[5]
Solubility	No specific experimental data available. The methylthio group may influence solubility in organic solvents.[3]	

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-(Methylthio)-5-nitropyrimidine** is not readily available in the searched literature, a plausible synthetic route can be proposed based on the synthesis of analogous compounds.

## Proposed Synthetic Pathway

A potential synthesis could involve a multi-step process starting from a suitable pyrimidine precursor, followed by methylation of a thiol group and nitration. A general workflow is outlined below.



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Caption: Proposed synthesis workflow for **2-(Methylthio)-5-nitropyrimidine**.

### Experimental Protocol (Hypothetical):

A detailed protocol for the synthesis of the related compound 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and involves nitration, cyclization with thiourea, methylation with dimethyl sulfate, and finally chlorination.<sup>[6]</sup> A similar strategy, omitting the chlorination and potentially starting from a simpler pyrimidine core, could be adapted for the synthesis of **2-(Methylthio)-5-nitropyrimidine**.

Another relevant protocol is the synthesis of 2-Methylthio-5-nitro-pyridine, where 2-mercaptop-5-nitro-pyridine is methylated using dimethyl sulfate in the presence of sodium hydroxide.<sup>[7]</sup>

### Key Experimental Steps (based on related syntheses):

- **Methylation of a Thiol Precursor:** A suitable 2-mercaptopurine derivative could be dissolved in an aqueous base (e.g., NaOH) and treated with a methylating agent like methyl iodide or dimethyl sulfate.<sup>[8]</sup> Careful control of temperature and stoichiometry is crucial to favor S-methylation over potential N-methylation.<sup>[8]</sup>
- **Nitration of the Pyrimidine Ring:** The 2-(methylthio)pyrimidine intermediate would then be subjected to nitration. A common method involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, at controlled temperatures.

## Chemical Reactivity

The chemical reactivity of **2-(Methylthio)-5-nitropyrimidine** is dictated by the interplay of its functional groups:

- **Pyrimidine Ring:** The pyrimidine ring, particularly with the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.
- **Methylthio Group:** The sulfur atom in the methylthio group can be oxidized to a sulfoxide (-SOCH<sub>3</sub>) or a sulfone (-SO<sub>2</sub>CH<sub>3</sub>) using appropriate oxidizing agents like hydrogen peroxide.<sup>[8]</sup> This transformation can significantly alter the compound's electronic properties and biological activity.
- **Nitro Group:** The nitro group can be reduced to an amino group, providing a handle for further functionalization.

## Spectroscopic and Analytical Data

Detailed experimental spectra for **2-(Methylthio)-5-nitropyrimidine** are not widely published. However, based on the analysis of related compounds, the following characteristics can be anticipated.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts

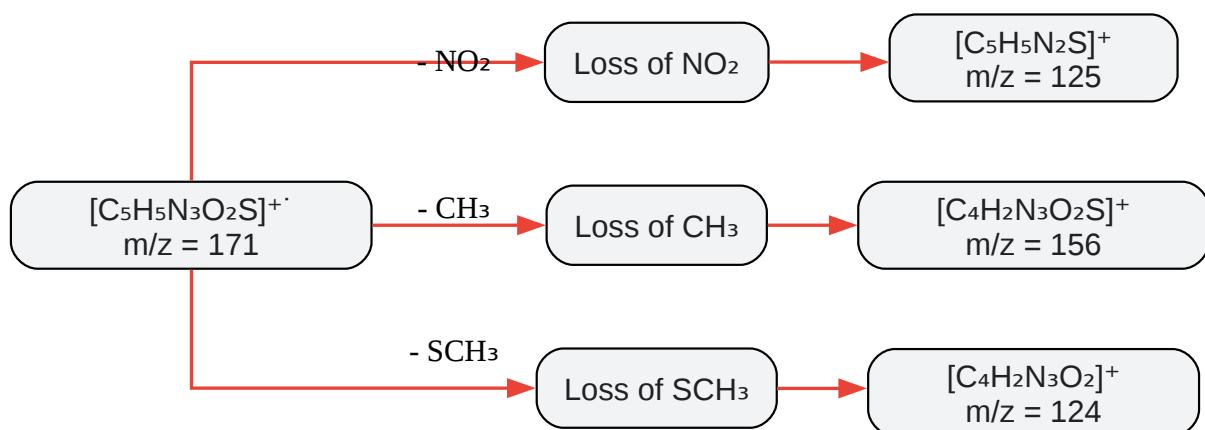
Nucleus	Predicted Chemical Shift (ppm)	Notes
$^1\text{H}$ NMR		
-S-CH <sub>3</sub>	~2.5 - 2.6	The chemical shift of the methyl protons in the methylthio group is typically in this region.[8]
Pyrimidine Protons	~8.0 - 9.5	The protons on the electron-deficient pyrimidine ring, further deshielded by the nitro group, are expected to appear at high chemical shifts.
$^{13}\text{C}$ NMR		
-S-CH <sub>3</sub>	~10 - 20	The methyl carbon of the methylthio group.
Pyrimidine Carbons	~120 - 170	Carbons of the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms, the methylthio group, and the nitro group.

Note: PubChem indicates the availability of  $^{13}\text{C}$  and  $^{15}\text{N}$  NMR spectra, though the specific data is not provided in the search results.[1]

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-(Methylthio)-5-nitropyrimidine** is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  171. Due to the presence of a sulfur atom, an  $M+2$  isotope peak with a characteristic intensity of about 4.4% relative to the  $M^+$  peak should be observable.

Proposed Fragmentation Pathway:



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## References

- 1. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. fishersci.com [fishersci.com]
- 4. 110099-94-0|2-(Methylthio)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 2-(Methylthio)-5-nitropyrimidine [myskinrecipes.com]
- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
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